DBCO-PEG5-NHS ester
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Overview
Description
DBCO-PEG5-NHS ester is a versatile compound widely used in the field of bioconjugation and click chemistry. It is a cleavable linker used in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. The compound contains a dibenzocyclooctyne group, a polyethylene glycol spacer, and an N-hydroxysuccinimidyl ester group, which allows it to react with primary amines to form stable covalent bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG5-NHS ester typically involves the following steps:
Formation of DBCO-PEG5: The dibenzocyclooctyne group is attached to a polyethylene glycol chain.
Activation with N-hydroxysuccinimide: The terminal hydroxyl group of the polyethylene glycol chain is activated with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG5-NHS ester undergoes several types of reactions:
Substitution Reactions: The N-hydroxysuccinimidyl ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The dibenzocyclooctyne group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules.
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimidyl ester group at neutral to slightly basic pH (7-9) to form amide bonds.
Azide-containing Molecules: React with the dibenzocyclooctyne group under mild conditions without the need for a copper catalyst.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Triazole Rings: Formed from the click chemistry reaction with azide-containing molecules.
Scientific Research Applications
DBCO-PEG5-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules such as proteins and peptides.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of proteolysis-targeting chimeras for selective protein degradation.
Mechanism of Action
DBCO-PEG5-NHS ester exerts its effects through the following mechanisms:
Covalent Bond Formation: The N-hydroxysuccinimidyl ester group reacts with primary amines to form stable amide bonds, enabling the attachment of various biomolecules.
Strain-Promoted Alkyne-Azide Cycloaddition: The dibenzocyclooctyne group undergoes a copper-free click chemistry reaction with azide-containing molecules, forming stable triazole rings.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS ester: Similar structure but with a shorter polyethylene glycol spacer.
DBCO-PEG12-NHS ester: Similar structure but with a longer polyethylene glycol spacer.
Uniqueness
DBCO-PEG5-NHS ester is unique due to its optimal polyethylene glycol spacer length, which provides a balance between solubility and flexibility, minimizing steric hindrance during bioconjugation reactions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJSALGAVUYGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of DBCO-PEG5-NHS ester in the antibody labeling process described in the research papers?
A: this compound serves as a critical linker molecule in the multi-step labeling process. The NHS ester group reacts with primary amines (NH2) present on the antibody, forming a stable amide bond. [, ] This effectively conjugates the DBCO-PEG5 linker to the antibody. The DBCO moiety on the other end of the linker is then available for further conjugation via copper-free click chemistry. This allows for the attachment of a single-stranded DNA "docking strand," which subsequently hybridizes with fluorescently labeled oligonucleotides, ultimately forming the MuSIC probes. [, ]
Q2: How does the use of this compound contribute to the effectiveness of the MuSIC probes in fluorescence multiplexing?
A2: The use of this compound offers several advantages for creating effective MuSIC probes:
- Site-Specific Conjugation: The NHS ester group ensures targeted conjugation to primary amines on the antibody, minimizing random labeling and preserving antibody function. [, ]
- Flexibility and Spacing: The PEG5 linker provides flexibility and optimal spacing between the antibody and the fluorescent oligonucleotides. This can reduce steric hindrance and improve probe performance. [, ]
- Biocompatibility: PEG is known for its biocompatibility, potentially minimizing non-specific binding or immune responses that could interfere with the assay. [, ]
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